S-(Furan-2-ylmethyl) butanethioate
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Overview
Description
S-(Furan-2-ylmethyl) butanethioate is a chemical compound with the molecular formula C₉H₁₂O₂S. It is a member of the furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(Furan-2-ylmethyl) butanethioate typically involves the reaction of furan-2-ylmethanethiol with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
S-(Furan-2-ylmethyl) butanethioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the thiol group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where nucleophiles such as amines or thiols replace a hydrogen atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives
Scientific Research Applications
S-(Furan-2-ylmethyl) butanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-(Furan-2-ylmethyl) butanethioate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: A precursor in the synthesis of S-(Furan-2-ylmethyl) butanethioate.
Butanoyl chloride: Another precursor used in the synthesis.
Other Furan Derivatives: Compounds such as 2-furoic acid and furfural, which share the furan ring structure
Uniqueness
This compound is unique due to its specific combination of the furan ring and the butanethioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
59020-86-9 |
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Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
S-(furan-2-ylmethyl) butanethioate |
InChI |
InChI=1S/C9H12O2S/c1-2-4-9(10)12-7-8-5-3-6-11-8/h3,5-6H,2,4,7H2,1H3 |
InChI Key |
WWMFUOZOXPNHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)SCC1=CC=CO1 |
Origin of Product |
United States |
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